Calcium (S)-3-methyl-2-oxovalerate, also known as Calcium (S)-α-ketoisovalerate, is a calcium salt of (S)-3-methyl-2-oxovaleric acid. This compound plays a significant role in the biosynthesis of acidic lipopeptides, a class of important macrocyclic peptide natural products produced by Streptomyces species. [] These lipopeptides, including calcium-dependent antibiotics (CDA), daptomycin, and A54145, exhibit significant bioactivity, with the (S)-3-methyl glutamate (3-MeGlu) residue derived from Calcium (S)-3-methyl-2-oxovalerate being crucial for their activity. []
This compound can be synthesized from natural sources or through chemical processes. It is typically obtained from the reaction of calcium salts with 3-methyl-2-oxovaleric acid, which can be derived from biological materials or synthesized in the laboratory.
Calcium (S)-3-methyl-2-oxovalerate falls under the category of organic salts, specifically calcium salts of carboxylic acids. It is often used in biochemical applications due to its role in metabolic processes.
The synthesis of Calcium (S)-3-methyl-2-oxovalerate can be achieved through several methods:
The synthesis typically requires controlled conditions, including temperature and pH, to ensure optimal yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry may be employed to confirm the structure and composition of the synthesized compound.
Calcium (S)-3-methyl-2-oxovalerate has a molecular formula of . Its structure consists of a calcium ion coordinated with the anion derived from 3-methyl-2-oxovaleric acid.
The compound features:
Calcium (S)-3-methyl-2-oxovalerate participates in various chemical reactions, primarily involving:
Reactions involving this compound are typically conducted under controlled environments to manage factors such as temperature and concentration, which influence reaction rates and yields.
The mechanism of action for Calcium (S)-3-methyl-2-oxovalerate primarily involves its role as a substrate or cofactor in enzymatic reactions. It is believed to participate in metabolic pathways related to amino acid metabolism and energy production.
Research indicates that this compound may enhance certain enzymatic activities by providing essential calcium ions that are crucial for enzyme function.
Calcium (S)-3-methyl-2-oxovalerate has several scientific uses:
Calcium (S)-3-methyl-2-oxovalerate (chemically termed calcium (3S)-3-methyl-2-oxopentanoate) serves as a crucial biosynthetic precursor in Streptomyces species for generating bioactive lipopeptides and β-lactam antibiotics. This α-keto acid functions as the direct metabolic precursor to L-isoleucine, which is incorporated into nonribosomal peptide synthetase (NRPS) assembly lines during the synthesis of antibiotics such as lepadins and calcium-dependent antibiotics (CDAs) [4] [6]. In Streptomyces coelicolor, isotopic labeling studies demonstrate that the compound is channeled into the biosynthesis of 3-methylglutamate residues—a signature component of acidic lipopeptides that mediate membrane interactions. The compound’s stereospecific (S)-configuration is enzymatically preserved during incorporation, ensuring structural fidelity in final metabolites [6] [8].
Table 1: Streptomyces Metabolites Utilizing (S)-3-Methyl-2-Oxovalerate as a Precursor
Metabolite Class | Example Compounds | Biosynthetic Function |
---|---|---|
Acidic Lipopeptides | Calcium-dependent antibiotics | Membrane disruption via calcium coordination |
β-Lactam Antibiotics | Penicillin derivatives | Core β-lactam ring formation |
Nonribosomal Peptides | Lepadins | Anticancer activity via protease inhibition |
The enzymatic conversion of (S)-3-methyl-2-oxovalerate to 3-methylglutamate involves a PLP-dependent transaminase (e.g., IlvE) that transfers an amino group from glutamate, yielding L-isoleucine. Subsequently, isomerization and activation by adenylation domains (A-domains) of NRPS modules incorporate the residue into lipopeptide chains [2]. A critical reaction is the β-decarboxylation of oxaloacetate, which generates the acetyl-CoA required for C5-elongation of the keto acid backbone. This decarboxylation is catalyzed by malate dehydrogenase and malic enzyme complexes, ensuring stoichiometric efficiency [4] [8]. Calcium ions coordinate the carboxylate groups of both the substrate and peptide intermediates, enhancing enzymatic specificity and reaction rates. The metal-dependent stabilization is evident in Streptomyces clavuligerus, where calcium depletion reduces antibiotic titers by 70% [6] [10].
Table 2: Key Enzymes in 3-Methylglutamate Biosynthesis
Enzyme | EC Number | Function | Cofactor Requirement |
---|---|---|---|
Branched-chain aminotransferase (IlvE) | 2.6.1.42 | Transamination to L-isoleucine | PLP, glutamate |
Malate dehydrogenase | 1.1.1.37 | Oxaloacetate reduction to malate | NADH |
Malic enzyme | 1.1.1.38/39 | Malate decarboxylation to pyruvate | NADP⁺, Mn²⁺ |
Nonribosomal peptide synthetase (A-domain) | 6.3.2.- | Isoleucine activation and incorporation | ATP, Mg²⁺ |
Biosynthesis of calcium (S)-3-methyl-2-oxovalerate-derived metabolites is tightly controlled by pathway-specific regulators and global nitrogen/carbon regulators. In Streptomyces, the bld (bald) and abs (antibiotic synthesis) gene families exert hierarchical control over antibiotic clusters. For instance, bldA encodes a tRNA for the rare UUA codon, which regulates the translation of pathway-specific regulators like CdaR in CDA biosynthesis [2] [4]. Transcriptomic analyses reveal that glnR (a nitrogen regulator) directly represses the ilvE transaminase gene under nitrogen excess, limiting precursor flux. Conversely, carbon catabolite repression is circumvented via scbR-scbA quorum-sensing systems, enabling antibiotic production during stationary phase. Knockout mutants of scbR in S. coelicolor show 90% reduction in CDA output [8] [10].
The α-keto acid elongation pathway, culminating in (S)-3-methyl-2-oxovalerate, is evolutionarily conserved across actinomycetes and proteobacteria. Homologous gene clusters for branched-chain amino acid biosynthesis (e.g., ilvB, ilvC, ilvD) are present in antibiotic producers like Amycolatopsis and Pseudomonas fluorescens, indicating vertical inheritance from a common ancestor [4] [6]. This conservation enables cross-species pathway engineering; for example, heterologous expression of S. coelicolor ilv genes in E. coli successfully reconstitutes the synthesis of 3-methylglutamate-containing peptides. Notably, calcium-dependent antibiotic pathways exhibit modularity, where substitutions at the α-keto acid level (e.g., with 4-methyl-2-oxovalerate) yield analogs with altered biological activities—evidence of adaptive evolution in niche environments [8] [10].
Table 3: Evolutionary Conservation of Key Genes in α-Keto Acid Pathways
Gene | Function | Organisms | Conservation (%) |
---|---|---|---|
ilvB | Acetolactate synthase catalytic subunit | Streptomyces, Amycolatopsis, Pseudomonas | 85–92 |
ilvC | Ketol-acid reductoisomerase | Streptomyces, Bacillus, Enterococcus | 78–88 |
ilvE | Branched-chain aminotransferase | Streptomyces, Escherichia, Mycobacterium | 90–95 |
cdaPS1 | Nonribosomal peptide synthetase | Streptomyces spp. | 65–70 |
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